![molecular formula C10H11NO B1655958 2-Phenylcyclopropanecarboxamide CAS No. 4659-85-2](/img/structure/B1655958.png)
2-Phenylcyclopropanecarboxamide
Overview
Description
2-Phenylcyclopropanecarboxamide is a chemical compound with the molecular formula C10H11NO . It is a part of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopropanecarboxamide consists of a cyclopropane ring attached to a phenyl group and a carboxamide group . The molecular weight is 161.203 .Scientific Research Applications
NMDA Receptor Antagonism and Antidepressant Potential
2-Phenylcyclopropanecarboxamide derivatives, particularly milnacipran and its analogs, have shown promise as NMDA receptor antagonists. This antagonism is significant because it can offer neuroprotective benefits and has implications in treating conditions like depression. Shuto et al. (1995) found that milnacipran and related compounds had binding affinity for the NMDA receptor and were effective in protecting mice from NMDA-induced lethality, indicating potential as novel NMDA receptor antagonists (Shuto et al., 1995). Further research by Shuto et al. (1996) and Shuto et al. (1998) explored conformationally restricted analogs of milnacipran, discovering some analogs that were more efficient than milnacipran in inhibiting NMDA receptors, suggesting their potential as a new class of noncompetitive NMDA receptor antagonists (Shuto et al., 1996), (Shuto et al., 1998).
Orexin Receptor Antagonism and Sleep Disorders
Novel phenylcyclopropane derivatives have been identified as potent antagonists of orexin receptors. Yoshida et al. (2014) discovered compounds within this series that exhibited potent in vitro activity against orexin receptors and demonstrated oral efficacy in animal sleep measurement experiments. This research suggests the potential for these compounds to serve as templates for developing new treatments for sleep disorders (Yoshida et al., 2014).
Antitumor Activity
Several studies have explored the antitumor potential of 2-phenylcyclopropanecarboxamide derivatives. Denny et al. (1990) researched a series of substituted 2-phenylbenzimidazole-4-carboxamides, which represented a class of minimal DNA-intercalating agents. Despite low in vitro cytotoxicities, these compounds showed moderate levels of in vivo antileukemic effects, providing insights into their potential as antitumor agents (Denny et al., 1990). Raffa et al. (2017) synthesized various anthranilamide-based 2-phenylcyclopropane-1-carboxamides with antiproliferative activity against leukemia cells, further highlighting the antitumor potential of these compounds (Raffa et al., 2017).
Synthesis and Structural Studies
Extensive research has been conducted on the synthesis and structural analysis of 2-phenylcyclopropanecarboxamide derivatives. Cativiela et al(1995) studied the structure of trans-1-Cyano-2-phenylcyclopropanecarboxamide, focusing on its conformation and the arrangement of its dimers. This research is crucial for understanding the molecular geometry and potential reactivity of these compounds (Cativiela et al., 1995). Additionally, Samet et al. (1999) explored the reaction of benzylidenecyanoacetamide with dimethylsulfonium phenacylide, leading to the formation of specific cyclopropanecarboxamide derivatives. The structures of these products were established through X-ray diffraction analysis, contributing to the understanding of the reaction mechanisms and structural properties of these compounds (Samet et al., 1999).
properties
IUPAC Name |
2-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKRFFHXWDUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302123 | |
Record name | 2-phenylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarboxamide | |
CAS RN |
4659-85-2 | |
Record name | NSC148916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.